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molecular formula C7H5Cl2NO B596507 2,6-DichlorobenzaMide--d3 CAS No. 1219804-28-0

2,6-DichlorobenzaMide--d3

Cat. No. B596507
M. Wt: 193.041
InChI Key: JHSPCUHPSIUQRB-CBYSEHNBSA-N
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Patent
US04166124

Procedure details

9.5 g of 2,6-dichlorobenzamide and 10.34 g of 3,4-dichlorophenylisocyanate in 25 ml of pyridine to which 1 g of sodium has been added are heated on a steam bath (100° C.+) for 24 hours. The reaction mixture is poured on ice which contains concentrated hydrochlorid acid and the solid precipitate is thoroughly washed with successively water and alcohol. The substance is recristallized from acetonitrile. Melting point 232° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
10.34 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4]([NH2:6])=[O:5].[Cl:12][C:13]1[CH:14]=[C:15]([N:20]=[C:21]=[O:22])[CH:16]=[CH:17][C:18]=1[Cl:19].[Na].Cl>N1C=CC=CC=1>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4]([NH:6][C:21]([NH:20][C:15]1[CH:16]=[CH:17][C:18]([Cl:19])=[C:13]([Cl:12])[CH:14]=1)=[O:22])=[O:5] |^1:22|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
ClC1=C(C(=O)N)C(=CC=C1)Cl
Name
Quantity
10.34 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)N=C=O
Name
Quantity
1 g
Type
reactant
Smiles
[Na]
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured on ice which
WASH
Type
WASH
Details
the solid precipitate is thoroughly washed with successively water and alcohol

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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